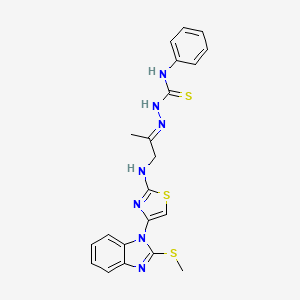
Cox-2/15-lox-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/15-lox-IN-1 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may include the following steps:
Preparation of Intermediates: Initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2/15-lox-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different substituents into the molecule, leading to derivatives with varied biological activities
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cox-2/15-lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of COX-2 and 15-LOX enzymes, providing insights into the mechanisms of inflammation and cancer.
Biology: Researchers use this compound to investigate the role of COX-2 and 15-LOX in various biological processes, including cell signaling and immune responses.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and colitis, as well as certain types of cancer.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Cox-2/15-lox-IN-1 exerts its effects by inhibiting the activity of COX-2 and 15-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators. Similarly, 15-LOX catalyzes the formation of leukotrienes, which also play a role in inflammation. Inhibition of 15-LOX by this compound further reduces inflammation. The compound’s dual inhibition mechanism provides a synergistic effect, making it a potent anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Cox-2/15-lox-IN-1 is unique in its ability to inhibit both COX-2 and 15-LOX enzymes simultaneously. This dual inhibition sets it apart from other compounds that target only one of these enzymes. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A selective 5-LOX inhibitor used to manage asthma.
Licofelone: A dual COX/5-LOX inhibitor with anti-inflammatory properties .
This compound’s dual inhibition of COX-2 and 15-LOX provides a broader anti-inflammatory effect compared to compounds that target only one enzyme, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C21H21N7S3 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
1-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N7S3/c1-14(26-27-19(29)23-15-8-4-3-5-9-15)12-22-20-25-18(13-31-20)28-17-11-7-6-10-16(17)24-21(28)30-2/h3-11,13H,12H2,1-2H3,(H,22,25)(H2,23,27,29)/b26-14+ |
InChI-Schlüssel |
ZZPGKCHSCRXXCO-VULFUBBASA-N |
Isomerische SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |
Kanonische SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





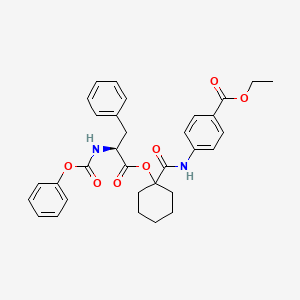
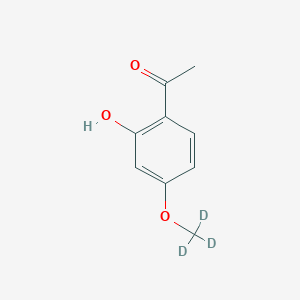
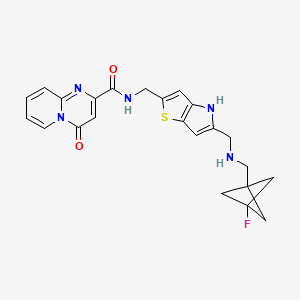
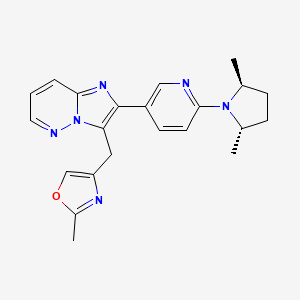


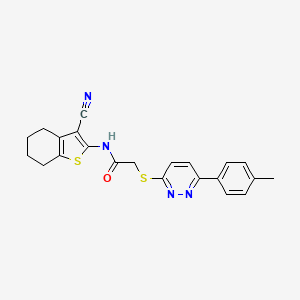
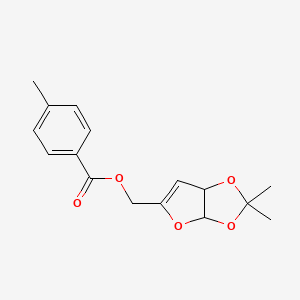
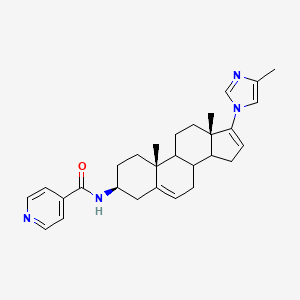
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

